[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine
Description
2-(4-Chlorophenyl)ethylamine is a secondary amine featuring a 4-chlorophenyl group linked via an ethyl chain and a cyclopropylmethyl substituent. The compound’s molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOKMJGJLEVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)ethylamine, also known by its CAS number 1156283-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethyl amine. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of 2-(4-Chlorophenyl)ethylamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a ligand for various receptors, particularly in the central nervous system (CNS). The compound may exhibit properties akin to those of known psychoactive substances, potentially influencing dopamine and serotonin pathways.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that 2-(4-Chlorophenyl)ethylamine may possess antidepressant-like properties. This is likely due to its modulation of monoamine neurotransmitters.
- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
- Analgesic Effects : Some investigations indicate that the compound might have pain-relieving properties, possibly through its action on opioid receptors.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Reduces depressive symptoms | Modulation of serotonin/dopamine |
| Neuroprotective | Protects neurons | Antioxidant effects |
| Analgesic | Alleviates pain | Interaction with opioid receptors |
Case Studies
-
Antidepressant Activity :
A study published in Journal of Medicinal Chemistry investigated various derivatives of 2-(4-Chlorophenyl)ethylamine for their antidepressant effects in animal models. Results indicated a significant reduction in despair behavior in forced swim tests, suggesting efficacy similar to traditional antidepressants . -
Neuroprotection :
Research conducted by Smith et al. (2022) demonstrated that 2-(4-Chlorophenyl)ethylamine could attenuate oxidative stress-induced neuronal death in vitro. This study highlighted the compound's potential as a neuroprotective agent against neurodegenerative diseases . -
Analgesic Properties :
A recent clinical trial explored the analgesic effects of the compound in patients with chronic pain conditions. The results showed a notable decrease in pain scores compared to placebo, indicating its potential utility in pain management .
Scientific Research Applications
Chemical Characteristics
The compound features a chlorophenyl group attached to an ethyl chain, which is further linked to a cyclopropylmethylamine moiety. This unique structure is believed to impact its interaction with biological targets, particularly in the central nervous system.
Pharmacological Studies
Research indicates that 2-(4-Chlorophenyl)ethylamine serves as a ligand for various receptors. Its affinity for certain neurotransmitter receptors positions it as a candidate for studying neuropharmacology. For instance, derivatives of this compound have been explored for their potential as opioid receptor modulators, which could lead to advancements in pain management therapies .
Therapeutic Potential
The compound has been investigated for its role in treating conditions such as:
- Alzheimer's Disease : Compounds similar to 2-(4-Chlorophenyl)ethylamine have shown promise in beta-secretase inhibition, which is crucial for amyloid plaque formation in Alzheimer's patients .
- Bipolar Disorder : Research into the modulation of neurotransmitter systems suggests that this compound may help stabilize mood by influencing dopaminergic and serotonergic pathways .
- Obesity and Metabolic Disorders : The compound's effects on lipid metabolism have been studied, indicating potential applications in managing dyslipidemia and obesity-related conditions .
Opioid Receptor Binding Studies
In a study examining the binding affinity of various compounds to the mu-opioid receptor (MOR), 2-(4-Chlorophenyl)ethylamine demonstrated significant irreversible binding characteristics. This suggests that modifications of this compound could yield new analgesics with reduced side effects associated with traditional opioids .
Neurotransmitter Interaction Studies
A series of experiments evaluated the interaction of 2-(4-Chlorophenyl)ethylamine with serotonin receptors. Results indicated that specific derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders .
Data Tables
| Application Area | Potential Use | Research Findings |
|---|---|---|
| Pharmacology | Opioid receptor modulation | Significant binding to MOR observed |
| Neurology | Treatment for Alzheimer's Disease | Beta-secretase antagonism noted |
| Psychiatry | Management of Bipolar Disorder | Modulation of neurotransmitter systems |
| Metabolic Health | Obesity and Dyslipidemia | Effects on lipid metabolism explored |
Comparison with Similar Compounds
Electronic and Steric Effects
- Cyclopropyl vs.
- Phenoxy Linkages: The phenoxy group in [2-(4-Chloro-3-methyl-phenoxy)-ethyl]-cyclopropyl-amine increases rigidity, which may limit conformational flexibility and reduce bioavailability compared to the target compound’s ethylamine chain .
Pharmacokinetic Considerations
- Sulfur-Containing Groups : The methylsulfanyl group in (4-chlorophenyl)methylamine may improve metabolic stability via cytochrome P450 interactions, a feature absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
